2-(2,2-Difluorocyclopropyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-(2,2-difluorocyclopropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2S/c10-9(11)5-7(9)6-3-1-2-4-8(6)15(12,13)14/h1-4,7H,5H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDMYFSPPZTFOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=CC=CC=C2S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluorocyclopropyl)benzenesulfonamide typically involves the reaction of 2,2-difluorocyclopropylamine with benzenesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for 2-(2,2-Difluorocyclopropyl)benzenesulfonamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluorocyclopropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block : It serves as a critical building block in the synthesis of more complex molecules. Its structural features can be manipulated to create derivatives with enhanced properties.
2. Biology
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Studies suggest that it may interact with specific enzymes involved in various metabolic pathways, potentially leading to therapeutic effects .
3. Medicine
- Therapeutic Properties : Research indicates that 2-(2,2-Difluorocyclopropyl)benzenesulfonamide may exhibit anti-inflammatory and antimicrobial activities. This makes it a candidate for further exploration in drug development aimed at treating infections and inflammatory diseases .
4. Industry
- Material Development : The compound is utilized in the development of new materials and chemical processes, leveraging its unique chemical structure to enhance material properties.
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of benzenesulfonamide derivatives, including 2-(2,2-Difluorocyclopropyl)benzenesulfonamide, demonstrated significant inhibition of cancer cell growth. The mechanism was linked to the induction of apoptosis through caspase activation pathways in various cancer cell lines such as MDA-MB-231 and MCF-7 .
| Compound | IC50 (nM) | Cell Line | Mechanism |
|---|---|---|---|
| 2-(2,2-Difluorocyclopropyl)benzenesulfonamide | 10.93–25.06 | MDA-MB-231 | Apoptosis induction |
Case Study 2: Antimicrobial Properties
Another investigation evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a notable reduction in bacterial viability at concentrations as low as 5 µM, suggesting its potential as an antibacterial agent .
| Bacterial Strain | Concentration (µg/mL) | Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | 50 | 80.69 |
Mechanism of Action
The mechanism of action of 2-(2,2-Difluorocyclopropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The difluorocyclopropyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity . The sulfonamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Functional Group Impact
Table 1: Structural Comparison of Benzenesulfonamide Derivatives
Key Observations :
- Fluorine Substitution: The target compound’s difluorocyclopropyl group contrasts with non-fluorinated cyclopropane analogs (e.g., ) and fluorinated aromatic rings (e.g., ). Fluorine’s electronegativity may enhance dipole interactions in target binding .
- Ring Systems : Heterocycles like oxadiazole () or bicyclic structures () introduce additional π-π stacking or conformational rigidity, absent in the target compound.
Key Findings :
- Metabolic Stability : Difluorocyclopropyl groups resist oxidative degradation (e.g., in agrochemicals, ), suggesting similar advantages for the target compound .
- Target Binding : In JAK inhibitors (), the difluorocyclopropyl group may stabilize bioactive conformations via ring strain and fluorine interactions. The target compound’s simpler structure could offer broader selectivity .
- Solubility : The unsubstituted sulfonamide in the target compound may improve aqueous solubility compared to N-alkylated analogs (e.g., ), though fluorine’s hydrophobicity could offset this .
Biological Activity
2-(2,2-Difluorocyclopropyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in various therapeutic contexts. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a difluorocyclopropyl group attached to a benzenesulfonamide moiety. Its unique structure allows it to engage in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are critical for its biological activity.
The mechanism of action for 2-(2,2-Difluorocyclopropyl)benzenesulfonamide primarily involves its interaction with specific enzymes. It has been investigated for its potential to inhibit various kinases and other targets.
Key Enzyme Inhibition Studies
- Kinase Inhibition : Research indicates that compounds with similar structures exhibit significant inhibition of kinases involved in cancer progression. For instance, a study found that analogs incorporating sulfonamide groups resulted in reduced kinase inhibition profiles, suggesting that structural modifications can enhance selectivity and potency against specific kinases .
- Lactate Dehydrogenase (LDH) Inhibition : Compounds related to 2-(2,2-Difluorocyclopropyl)benzenesulfonamide have shown promise in inhibiting LDH in various cancer cell lines. LDH inhibition is associated with reduced lactate production and subsequent cell growth suppression .
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Kinase Inhibition | AAK1, DRAK1 | ~1.3 | |
| LDH Inhibition | MiaPaCa-2 (pancreatic cancer) | 0.636 | |
| Cell Growth Suppression | A673 (Ewing’s sarcoma) | 2.450 |
Case Studies
- In Vitro Studies on Cancer Cell Lines :
- Selectivity Profiles :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
